molecular formula C20H18S B14726955 1-Benzhydrylsulfanyl-3-methylbenzene CAS No. 5456-19-9

1-Benzhydrylsulfanyl-3-methylbenzene

Cat. No.: B14726955
CAS No.: 5456-19-9
M. Wt: 290.4 g/mol
InChI Key: DRCWCWZWXRYDMZ-UHFFFAOYSA-N
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Description

1-Benzhydrylsulfanyl-3-methylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzhydrylsulfanyl group attached to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydrylsulfanyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of benzhydryl chloride with 3-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydrylsulfanyl-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine for bromination, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

1-Benzhydrylsulfanyl-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzhydrylsulfanyl-3-methylbenzene involves its interaction with specific molecular targets. The benzhydrylsulfanyl group can engage in various chemical interactions, including hydrogen bonding and van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-Benzhydrylsulfanyl-4-methylbenzene
  • 1-Benzhydrylsulfanyl-2-methylbenzene
  • 1-Benzhydrylsulfanyl-3-ethylbenzene

Comparison: 1-Benzhydrylsulfanyl-3-methylbenzene is unique due to the position of the methyl group on the benzene ring, which can influence its chemical reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities .

Properties

CAS No.

5456-19-9

Molecular Formula

C20H18S

Molecular Weight

290.4 g/mol

IUPAC Name

1-benzhydrylsulfanyl-3-methylbenzene

InChI

InChI=1S/C20H18S/c1-16-9-8-14-19(15-16)21-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20H,1H3

InChI Key

DRCWCWZWXRYDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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